1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
Preparation Methods
The synthesis of 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Trifluoromethylthiolation: The addition of a trifluoromethylthio group, often achieved using trifluoromethyl phenyl sulfone as a precursor.
Chloropropanone Formation: The final step involves the formation of the chloropropanone moiety, which can be achieved through various chlorination reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the chloropropanone moiety.
Trifluoromethylation: The trifluoromethylthio group can be involved in radical trifluoromethylation reactions.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves interactions with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethylthio group can participate in radical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one include:
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-ol: Differing by the presence of a hydroxyl group instead of a ketone.
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropane: Lacking the carbonyl group.
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-amine: Featuring an amine group instead of a ketone.
Properties
Molecular Formula |
C11H9BrClF3OS |
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Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3OS/c1-6(17)10(13)7-2-3-8(5-12)9(4-7)18-11(14,15)16/h2-4,10H,5H2,1H3 |
InChI Key |
GVNQGTFVJNQVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)CBr)SC(F)(F)F)Cl |
Origin of Product |
United States |
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